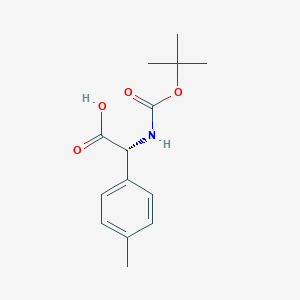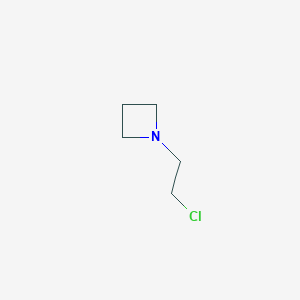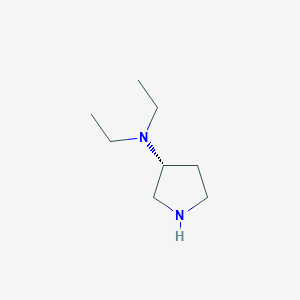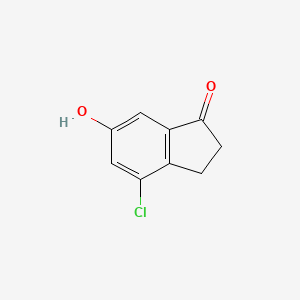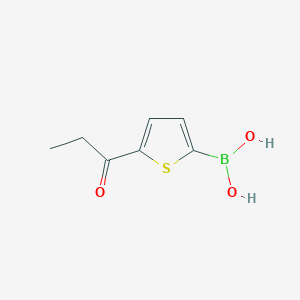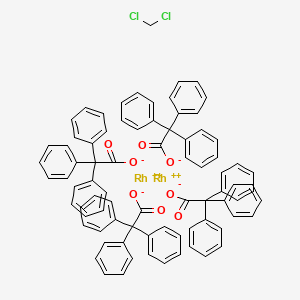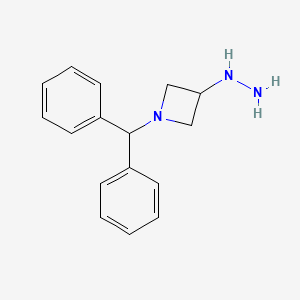![molecular formula C6H4IN3 B8099838 3-Iodo-7h-pyrrolo[2,3-c]pyridazine](/img/structure/B8099838.png)
3-Iodo-7h-pyrrolo[2,3-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-7h-pyrrolo[2,3-c]pyridazine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridazine core with an iodine atom at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7h-pyrrolo[2,3-c]pyridazine typically involves the iodination of a pyrrolo[2,3-c]pyridazine precursor. One common method includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridazine Core: This can be achieved through a cyclization reaction involving a suitable pyridazine derivative and an appropriate pyrrole compound under acidic or basic conditions.
Iodination: The introduction of the iodine atom at the third position can be carried out using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a catalyst like copper(I) iodide. The reaction is typically performed in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-7h-pyrrolo[2,3-c]pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form carbon-carbon bonds.
Oxidation and Reduction: The pyrrolo[2,3-c]pyridazine core can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Cross-Coupling: Palladium catalysts and ligands are commonly used in coupling reactions, with bases like potassium carbonate or cesium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typical.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted derivatives.
Coupling Products: These reactions yield biaryl or alkyne-linked products.
Oxidation and Reduction Products: These can vary widely depending on the specific conditions and reagents used.
Scientific Research Applications
3-Iodo-7h-pyrrolo[2,3-c]pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of pyrrolo[2,3-c]pyridazine derivatives.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules, including potential drug candidates.
Material Science: The compound’s unique structure may be explored for use in organic electronics or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-Iodo-7h-pyrrolo[2,3-c]pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions due to its size and electronic properties, potentially enhancing the compound’s affinity for its target.
Comparison with Similar Compounds
3-Iodo-7h-pyrrolo[2,3-c]pyridazine can be compared with other pyrrolo[2,3-c]pyridazine derivatives and similar heterocyclic compounds:
3-Bromo-7h-pyrrolo[2,3-c]pyridazine: Similar in structure but with a bromine atom instead of iodine, potentially leading to different reactivity and biological activity.
7h-Pyrrolo[2,3-c]pyridazine: The parent compound without any halogen substitution, which may have different chemical properties and applications.
Pyrrolo[2,3-d]pyrimidine: A related heterocycle with a different nitrogen arrangement, used in various pharmaceutical applications.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
3-iodo-7H-pyrrolo[2,3-c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMJDTVQLJEVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NN=C(C=C21)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8099759.png)
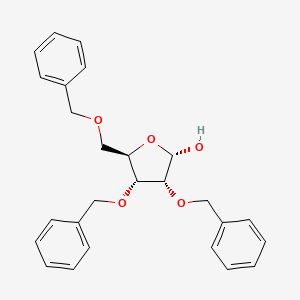
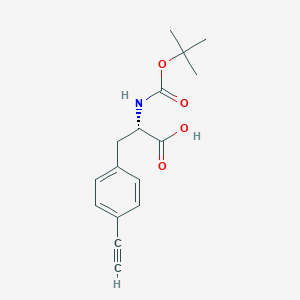
![[(6R,7R)-2-benzhydryloxycarbonyl-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]azanium;chloride](/img/structure/B8099789.png)



